methyl 5-((6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-((6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)methyl)furan-2-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-((6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)methyl)furan-2-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Furan Ring: The furan ring can be synthesized through a Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the furan ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology
In biological research, pyrimidine derivatives are often investigated for their potential as enzyme inhibitors or as ligands for various biological targets.
Medicine
Industry
In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of methyl 5-((6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)methyl)furan-2-carboxylate would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves binding to the active site or allosteric sites of the target protein, leading to changes in its conformation and activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-((6-oxo-4-phenylpyrimidin-1(6H)-yl)methyl)furan-2-carboxylate
- Methyl 5-((6-oxo-4-(m-tolyl)pyrimidin-1(6H)-yl)methyl)furan-2-carboxylate
Uniqueness
Methyl 5-((6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)methyl)furan-2-carboxylate is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The position and nature of substituents on the pyrimidine ring can significantly affect the compound’s properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
methyl 5-[[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-12-3-5-13(6-4-12)15-9-17(21)20(11-19-15)10-14-7-8-16(24-14)18(22)23-2/h3-9,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDJJMPJSXBGQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC3=CC=C(O3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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